3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine
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Description
3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine is a chemical compound with the following properties:
- Molecular Formula : C18H27N5O3S
- Molecular Weight : 393.51 g/mol
- CAS Number : 2309573-84-8
- Availability : Usually in stock for research use only 1.
Molecular Structure Analysis
The molecular structure of 3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine consists of a pyridazine core with a tert-butyl group, a sulfonylpiperidinyl moiety, and a methoxy group. The precise arrangement of atoms and bonds can be visualized using molecular modeling software.
Chemical Reactions Analysis
The reactivity and chemical behavior of this compound depend on its functional groups. Unfortunately, specific reactions involving this compound are not explicitly documented in the provided sources. Further investigation would be required to explore its reactivity.
Physical And Chemical Properties Analysis
- Solubility : Investigating its solubility in various solvents would provide valuable insights.
- Melting Point/Boiling Point : These parameters contribute to its stability and handling characteristics.
- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial.
Safety And Hazards
- Safety Precautions : As with any chemical compound, proper handling, storage, and disposal procedures are essential.
- Toxicity : Toxicological studies are necessary to evaluate potential hazards.
- Environmental Impact : Assessing its impact on the environment is crucial.
Future Directions
Research avenues for 3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine include:
- Biological Activity : Investigate its potential as a drug candidate or probe for specific biological targets.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
3-tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-18(2,3)16-5-6-17(21-20-16)26-13-14-7-9-23(10-8-14)27(24,25)15-11-19-22(4)12-15/h5-6,11-12,14H,7-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJXNICEEWNONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine |
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